

# solid solution series between elbaite and schorl

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Elbaite*

Cat. No.: *B1174063*

[Get Quote](#)

An in-depth analysis of the crystallographic and chemical characteristics of the continuous solid solution series between the tourmaline end-members **elbaite** and schorl is presented in this technical guide. This document is intended for researchers and scientists in the fields of geology, materials science, and crystallography.

## Introduction to the Elbaite-Schorl Series

The tourmaline supergroup is a complex set of borosilicate minerals with a generalized chemical formula of  $XY_3Z_6(T_6O_{18})(BO_3)_3V_3W$ . The **elbaite**-schorl series is a prominent example of a solid solution within this group, where a continuous substitution of ions occurs between the two end-members. **Elbaite** ( $Na(Li_{1.5}Al_{1.5})Al_6(Si_6O_{18})(BO_3)_3(OH)_3(OH)$ ) and schorl ( $NaFe^{2+}_3Al_6(Si_6O_{18})(BO_3)_3(OH)_3(OH)$ ) represent the lithium-aluminum and iron-rich end-members, respectively.

The primary substitution mechanism in this series involves the replacement of  $Fe^{2+}$  by  $Li^+$  and  $Al^{3+}$  at the Y-site of the tourmaline structure. This substitution is charge-balanced and can be represented as:  $2YFe^{2+} \leftrightarrow YLi^+ + YAl^{3+}$ . This continuous replacement results in a gradual change in chemical composition, crystallographic parameters, and physical properties, such as color, across the series.

## Crystallographic and Chemical Data

The solid solution between **elbaite** and schorl results in predictable variations in the crystal lattice parameters. As the composition moves from schorl towards **elbaite**, the substitution of the larger  $Fe^{2+}$  cation by the smaller  $Li^+$  and  $Al^{3+}$  cations leads to a decrease in the unit cell dimensions.

Table 1: Representative Chemical Compositions and Unit Cell Parameters in the **Elbaite-Schorl** Series

Sample	Fe (apfu)	Li (apfu)	Al (apfu)	a (Å)	c (Å)	Unit Cell Volume (Å <sup>3</sup> )	Reference
Schorl (end-member)	~3.0	~0.0	~6.0	~15.99	~7.19	~1593	
Foitite	2.22	0.00	6.78	15.972	7.165	1582.5	
Intermediate 1	1.50	0.75	6.75	Estimate	Estimate	Estimate	
Intermediate 2	0.75	1.125	7.125	Estimate	Estimate	Estimate	
Elbaite (end-member)	~0.0	~1.5	~7.5	~15.84	~7.10	~1557	

Note: "apfu" stands for atoms per formula unit. Intermediate values are estimated based on linear trends between end-members for illustrative purposes.

## Experimental Protocols

The characterization of minerals within the **elbaite-schorl** series requires precise analytical techniques to determine both chemical composition and crystallographic structure.

## Electron Probe Micro-Analysis (EPMA) for Chemical Composition

EPMA is a standard technique for obtaining quantitative chemical data for major and minor elements (excluding Li and B) in tourmaline.

- Instrumentation: A wavelength-dispersive (WDS) electron probe micro-analyzer is typically used.
- Sample Preparation: Tourmaline grains are mounted in an epoxy resin, ground to expose the crystal interiors, and polished to a mirror finish (e.g., with a 1- $\mu\text{m}$  diamond suspension). A conductive carbon coat is then applied to the surface.
- Analytical Conditions:
  - Accelerating Voltage: 15 kV
  - Beam Current: 10-20 nA
  - Beam Diameter: 1-5  $\mu\text{m}$  (a slightly defocused beam is used to minimize sample damage).
  - Standards: Well-characterized natural and synthetic minerals are used for calibration (e.g., albite for Na, sanidine for Al and Si, diopside for Mg and Ca, fayalite for Fe).
- Data Correction: Raw X-ray intensity data is corrected for matrix effects (atomic number, absorption, and fluorescence) using standard correction procedures like ZAF or PAP.

## X-Ray Diffraction (XRD) for Structural Analysis

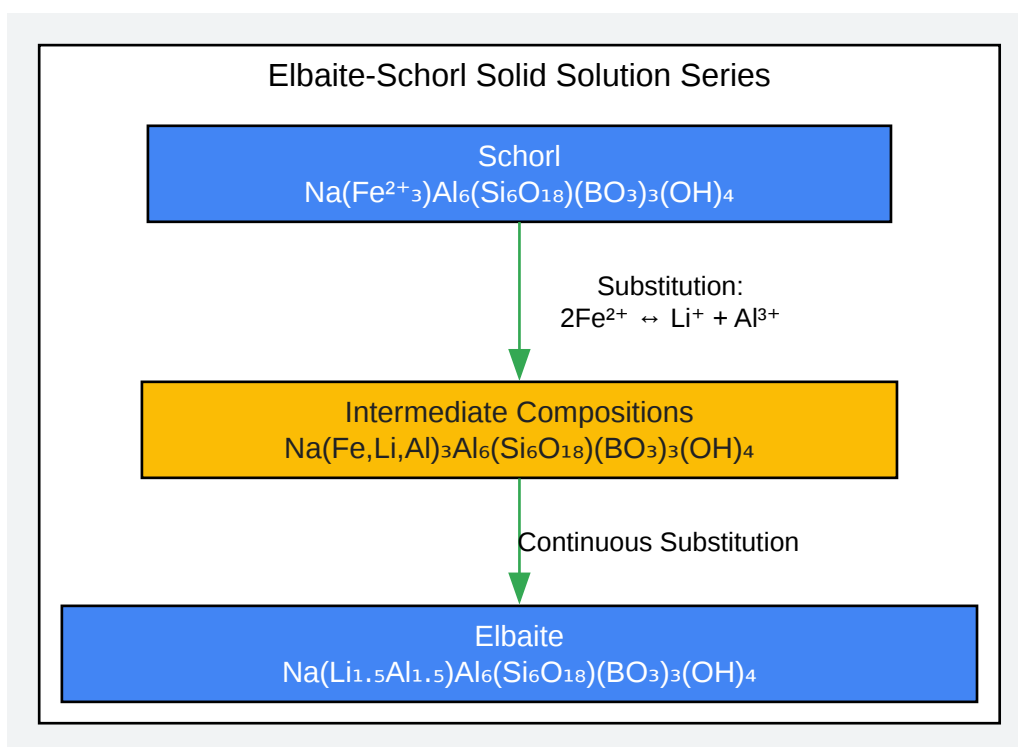
Single-crystal or powder XRD is used to determine the unit cell parameters and refine the crystal structure.

- Instrumentation: A single-crystal X-ray diffractometer equipped with a CCD detector or a high-resolution powder diffractometer.
- Sample Preparation:
  - Single-Crystal: A small, optically clear, and inclusion-free crystal fragment (typically < 0.1 mm) is selected and mounted on a glass fiber.
  - Powder: A representative sample is ground to a fine powder (typically < 10  $\mu\text{m}$ ) in an agate mortar to ensure random crystallite orientation.
- Data Collection:

- Radiation: MoK $\alpha$  (for single-crystal) or CuK $\alpha$  (for powder) radiation is commonly used.
- Procedure: For single-crystal analysis, a full sphere of diffraction data is collected. For powder analysis, data is collected over a specified  $2\theta$  range (e.g., 5-90°).
- Data Analysis: The collected diffraction data is used to refine the unit cell parameters using least-squares methods. For detailed structural analysis, the atomic coordinates and site occupancies are refined using software such as SHELXL.

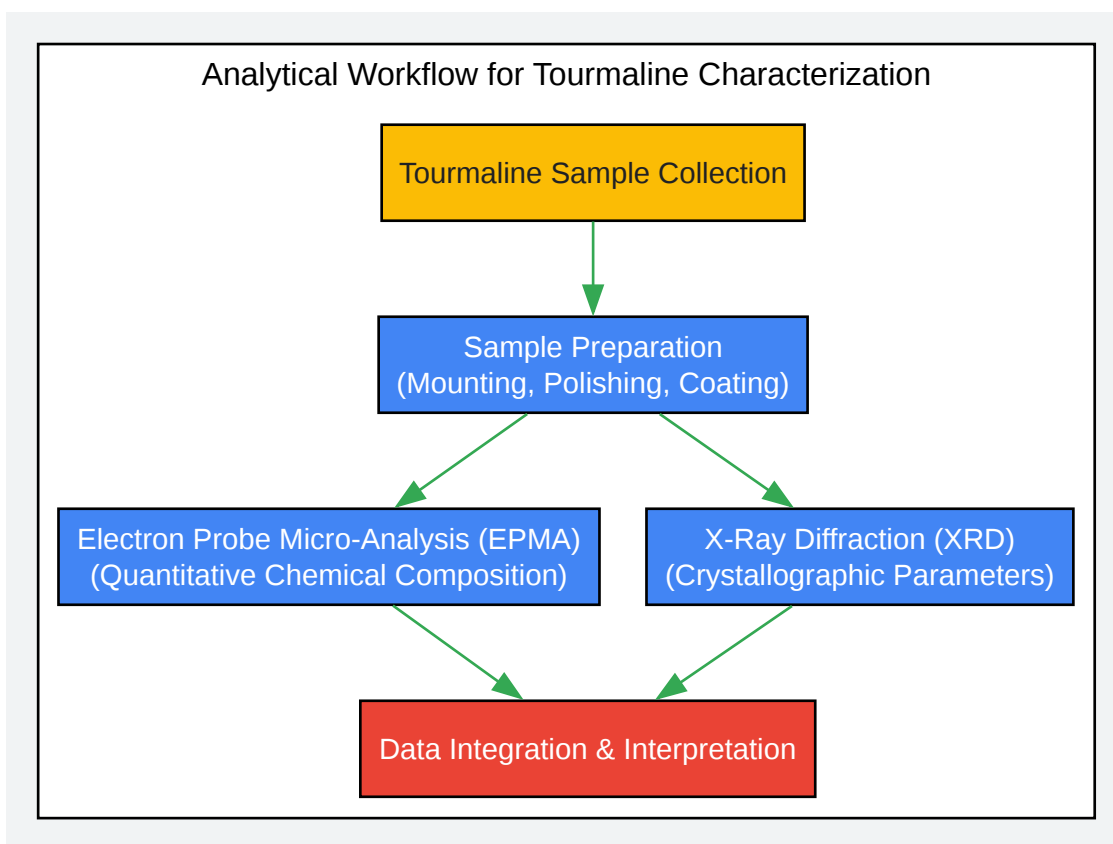
## Visualizations

The following diagrams illustrate the relationships within the solid solution series and a typical analytical workflow.



[Click to download full resolution via product page](#)

Caption: Logical diagram of the **elbaite**-schorl solid solution series.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for tourmaline analysis.

- To cite this document: BenchChem. [solid solution series between elbaite and schorl]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1174063#solid-solution-series-between-elbaite-and-schorl\]](https://www.benchchem.com/product/b1174063#solid-solution-series-between-elbaite-and-schorl)

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)